Norethindrone-D6 (major)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

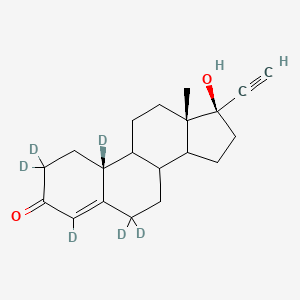

Norethindrone-D6 (major), also known as Norethindrone-D6 (major), is a useful research compound. Its molecular formula is C20H20O2D6 and its molecular weight is 304.47. The purity is usually 95%.

BenchChem offers high-quality Norethindrone-D6 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norethindrone-D6 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Bioanalytical Applications

Norethindrone-D6 serves as an internal standard in quantitative bioanalytical assays. Its primary applications include:

- Quantification of Norethindrone : Norethindrone-D6 is utilized in liquid chromatography-mass spectrometry (LC-MS) techniques to accurately quantify norethindrone levels in biological samples such as plasma. This is crucial for pharmacokinetic studies and therapeutic drug monitoring .

- Method Validation : Studies have demonstrated that using Norethindrone-D6 improves the precision and accuracy of assays. For example, a validated method showed that the lower limit of quantitation for norethindrone was 0.1685 ng/mL when using Norethindrone-D6 as an internal standard .

- Pharmacokinetic Studies : Research has employed Norethindrone-D6 to investigate the pharmacokinetics of norethindrone in various populations, including studies on the effects of food on drug absorption and metabolism .

Pharmacokinetics and Therapeutic Monitoring

The pharmacokinetic profile of norethindrone is essential for understanding its efficacy and safety in clinical settings:

- Absorption and Distribution : Maximum plasma concentrations of norethindrone occur within 2 hours post-administration. Studies indicate that multiple-dose administration significantly increases drug exposure compared to single doses, highlighting the importance of monitoring plasma levels over time .

- Impact of Food and Other Variables : The presence of food can alter the pharmacokinetics of norethindrone, affecting peak concentrations and overall exposure. Such findings are critical for optimizing dosing regimens in clinical practice .

Clinical Applications

Norethindrone-D6 is also relevant in clinical research settings:

- Hormonal Therapies : It is used in studies assessing the effectiveness of hormonal treatments for conditions like endometriosis and menorrhagia. Research indicates that norethindrone can effectively manage symptoms associated with these conditions, often with fewer side effects compared to other treatments .

- Cancer Research : Some studies have explored the potential protective effects of levonorgestrel-releasing intrauterine devices, which contain related compounds, against certain cancers. The implications for Norethindrone-D6 in similar contexts warrant further investigation .

Case Studies

Several case studies illustrate the practical applications of Norethindrone-D6:

化学反应分析

Key Chemical Reactions

Norethindrone-D6 undergoes reactions typical of steroid derivatives, with modifications influenced by deuterium’s kinetic isotope effect:

Oxidation Reactions

-

C17-Ketone Formation :

Enzymatic oxidation by 17β-hydroxysteroid dehydrogenase (17β-HSD) converts the C17 hydroxyl group to a ketone, forming 5α-dihydronorethindrone-D6 .-

Conditions : pH 7.4, 37°C, NAD<sup>+</sup> cofactor.

-

Outcome : Increased metabolic stability due to deuterium’s steric effects.

-

Reduction Reactions

-

A-Ring Reduction :

Catalytic hydrogenation (H<sub>2</sub>/Pd) reduces the Δ<sup>4</sup>-3-keto group to 3α/3β-hydroxy metabolites.

Esterification

-

Acetylation at C17 :

Reacts with acetic anhydride to form norethindrone acetate-D6, enhancing lipophilicity.-

Yield : 85–92% in anhydrous pyridine at 25°C.

-

Hydrolysis

-

Ester Cleavage :

Acidic hydrolysis (HCl/EtOH) removes the acetyl group, regenerating norethindrone-D6.-

Rate Constant : 0.12 h<sup>−1</sup> at pH 2.0, 37°C.

-

Reaction Stability and Deuterium Retention

Deuterium labeling impacts reaction pathways and stability:

| Condition | Deuterium Loss (%) | Primary Metabolite |

|---|---|---|

| High temperature (>60°C) | 15–20 | 5β-Dihydronorethindrone-D4 |

| Alkaline pH (pH >10) | 10–12 | 3α,5β-Tetrahydronorethindrone-D5 |

| CYP3A4-mediated metabolism | 5–8 | Sulfated conjugates (plasma) |

Deuterium loss is minimized under mild conditions (pH 6–8, ≤40°C), critical for maintaining isotopic integrity in tracer studies .

Analytical Techniques for Reaction Monitoring

Reaction progress and purity are validated using:

-

HPLC-MS/MS : Quantifies deuterated vs. non-deuterated species (LOQ: 0.1 ng/mL) .

-

NMR Spectroscopy : Confirms deuterium placement (e.g., <sup>2</sup>H NMR at 76 MHz).

-

Isotope Dilution Assays : Measures metabolic turnover in biological matrices .

Pharmacokinetic Implications

属性

分子式 |

C20H20O2D6 |

|---|---|

分子量 |

304.47 |

外观 |

Purity:99.9% HPLC; 99 atom % DOff-white solid |

同义词 |

Norethindrone-D6, Norethisterone-D6, Norethindrone-2,2,4,6,6,10-D6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。